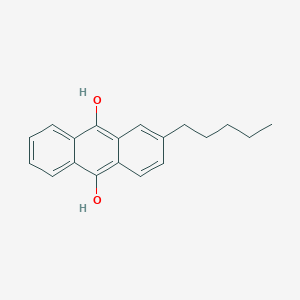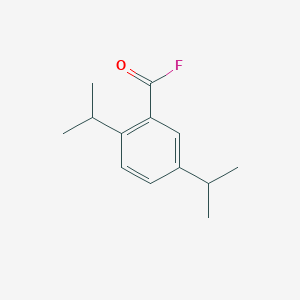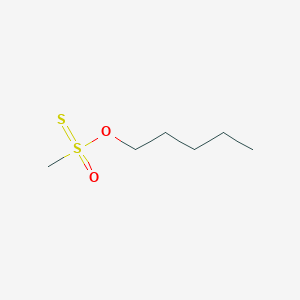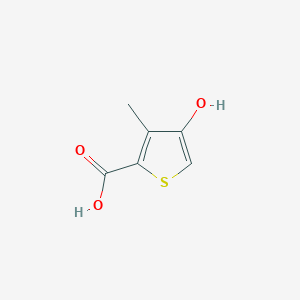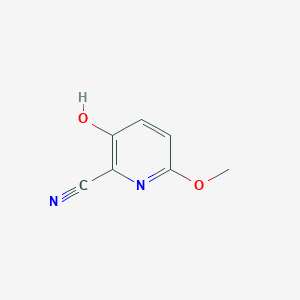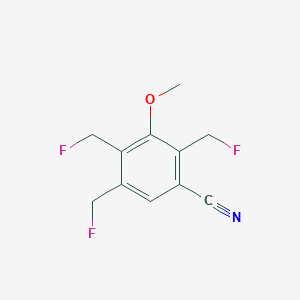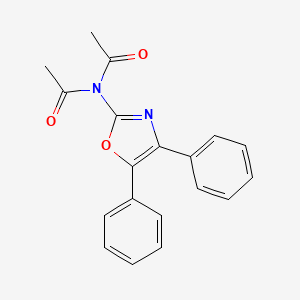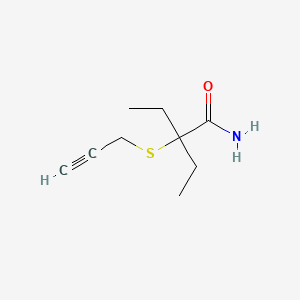![molecular formula C9H8N4O5 B13952307 1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol CAS No. 56667-05-1](/img/structure/B13952307.png)
1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol is a chemical compound known for its unique structure and reactivity. It contains a dinitrophenyl group, an amino group, an isocyano group, and a hydroxyl group. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol typically involves the reaction of 2,4-dinitroaniline with ethyl isocyanate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,4-Dinitroaniline+Ethyl isocyanate→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The isocyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyano group under mild conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Conversion of nitro groups to amino groups, resulting in compounds like 2,4-diaminophenyl derivatives.
Substitution: Formation of substituted urea or carbamate derivatives.
科学的研究の応用
1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in multiple pathways:
Molecular Targets: Enzymes, proteins, and nucleophiles.
Pathways Involved: The compound can act as an inhibitor or activator of enzymatic reactions, depending on the specific target and conditions.
類似化合物との比較
Similar Compounds
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA):
1-Fluoro-2,4-dinitrophenyl-5-L-leucinamide (FDLA): A derivative of FDAA, used for improved chiral separation in chromatography.
Uniqueness
1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol is unique due to its combination of functional groups, which provides versatility in chemical reactions and applications. Its ability to undergo multiple types of reactions and its use in various fields of research highlight its distinct properties compared to similar compounds.
特性
CAS番号 |
56667-05-1 |
|---|---|
分子式 |
C9H8N4O5 |
分子量 |
252.18 g/mol |
IUPAC名 |
1-(2,4-dinitroanilino)-1-isocyanoethanol |
InChI |
InChI=1S/C9H8N4O5/c1-9(14,10-2)11-7-4-3-6(12(15)16)5-8(7)13(17)18/h3-5,11,14H,1H3 |
InChIキー |
KXYIWPWIPDXTEX-UHFFFAOYSA-N |
正規SMILES |
CC(NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])([N+]#[C-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13952234.png)
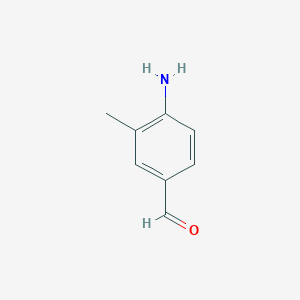
![1-Methyl-5-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13952253.png)
![3-[({[5-(4-Bromophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-2-methylbenzoic acid](/img/structure/B13952255.png)
